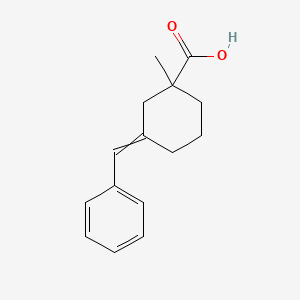
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzylidene group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-1-methylcyclohexane-1-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, benzaldehyde and 1-methylcyclohexane-1-carboxylic acid are used as starting materials. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory preparation but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-Benzylidene-1-methylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzylidene group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-cyclohexanecarboxylic acid: Similar structure but lacks the benzylidene group.
1-Methylcyclohexane-1-carboxylic acid: Similar structure but lacks the benzylidene group.
Uniqueness
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid is unique due to the presence of both the benzylidene and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
62701-55-7 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3-benzylidene-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-15(14(16)17)9-5-8-13(11-15)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,16,17) |
InChI Key |
UJCZIQVMXDTKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















